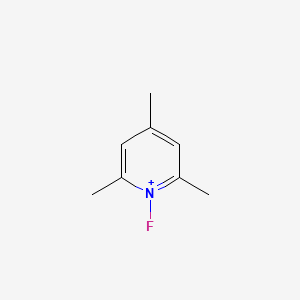

1-Fluoro-2,4,6-trimethylpyridinium

Descripción

Significance of Organofluorine Chemistry in Modern Chemical Sciences

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has had a transformative impact on numerous sectors. wikipedia.orgnumberanalytics.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond, impart remarkable characteristics to organic molecules. numberanalytics.comnumberanalytics.com These properties can significantly alter a molecule's physical, chemical, and biological attributes, including its metabolic stability, lipophilicity, and bioavailability. numberanalytics.comnumberanalytics.com

This has made organofluorine compounds indispensable in:

Pharmaceuticals: An estimated 20-25% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.orgjuniperpublishers.com The introduction of fluorine can enhance the efficacy and pharmacokinetic profiles of drug candidates. numberanalytics.com

Agrochemicals: A significant portion, around 30-40%, of modern agrochemicals, such as herbicides, fungicides, and insecticides, are fluorinated. juniperpublishers.comrsc.org This often leads to higher activity at lower application rates. rsc.org

Materials Science: Fluoropolymers, like Teflon, are known for their exceptional chemical inertness and thermal stability, finding use in non-stick coatings, while other fluorinated materials are crucial for liquid crystals and advanced polymers. wikipedia.orgnumberanalytics.com

The widespread application of fluorinated compounds underscores the critical importance of developing efficient and selective methods for their synthesis. rsc.org

Evolution of Electrophilic Fluorination Reagents and Methodologies

The introduction of fluorine into organic molecules can be achieved through various methods, with electrophilic fluorination being one of the most direct approaches. numberanalytics.comwikipedia.org This method involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). numberanalytics.com

The history of electrophilic fluorinating agents has seen a significant evolution:

Early Reagents: Initial efforts utilized hazardous and highly reactive reagents like elemental fluorine (F2) and compounds with oxygen-fluorine bonds, such as trifluoromethyl hypofluorite (B1221730) (CF3OF). juniperpublishers.comwikipedia.org While powerful, their lack of selectivity and difficult handling limited their widespread use. juniperpublishers.com

Emergence of N-F Reagents: A major breakthrough came with the development of reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.org These compounds proved to be more stable, safer, and easier to handle than their predecessors. wikipedia.orgnih.gov The presence of electron-withdrawing groups attached to the nitrogen atom decreases the electron density on the fluorine, making it more electrophilic. wikipedia.org

Key Developments: The synthesis of the first isolable and commercially viable N-fluoropyridinium salts by Umemoto and co-workers was a pivotal moment. juniperpublishers.com Further advancements led to widely used reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. numberanalytics.comwikipedia.org These reagents offered improved stability, selectivity, and efficiency, contributing to a "golden age" of fluorine chemistry. nih.gov

The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the specific reactants and conditions. wikipedia.org

Strategic Position of 1-Fluoro-2,4,6-trimethylpyridinium within Contemporary Fluorination Research

Within the family of N-fluoropyridinium salts, this compound salts hold a significant position. These salts, which consist of the this compound cation and a non-nucleophilic counter-anion like triflate (OTf) or tetrafluoroborate (B81430) (BF4-), are highly effective electrophilic fluorinating agents. researchgate.netchemimpex.com

The methyl groups on the pyridine (B92270) ring influence the reactivity and solubility of the salt. The fluorinating power of N-fluoropyridinium salts can be tuned by altering the electronic properties of the substituents on the pyridine ring. researchgate.net Generally, the electrophilicity increases as the electron density on the positively charged nitrogen decreases. researchgate.net

This compound tetrafluoroborate, in particular, has been identified as a highly effective F+ source in various reactions, including palladium-catalyzed C-H activation and fluorination of 2-arylpyridines. juniperpublishers.com It is recognized for its stability and ease of handling, making it a valuable tool for both laboratory and industrial applications. chemimpex.com While it exhibits reactivity similar to other N-fluoropyridinium salts, its solubility can be a factor in certain solvents. juniperpublishers.com

Recent research continues to explore the applications of this compound salts in a variety of transformations, such as the synthesis of fluoroazulenes and aryl trifluoromethylation reactions, highlighting their ongoing importance in the field of organofluorine chemistry. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Interactive Data Table: Properties of this compound Salts

| Property | This compound tetrafluoroborate | This compound triflate |

| CAS Number | 109705-14-8 chemimpex.com | 107264-00-6 sigmaaldrich.com |

| Molecular Formula | C₈H₁₁BF₅N chemimpex.com | C₉H₁₁F₄NO₃S sigmaaldrich.com |

| Molecular Weight | 226.98 g/mol chemimpex.com | 289.25 g/mol sigmaaldrich.com |

| Appearance | White to light brown powder chemimpex.com | - |

| Melting Point | 213-217 °C chemimpex.comsigmaaldrich.com | 162-165 °C sigmaaldrich.com |

| Synonyms | 1-Fluoro-sym-collidinium tetrafluoroborate chemimpex.com | 1-Fluoro-sym-collidinium triflate sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-2,4,6-trimethylpyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN/c1-6-4-7(2)10(9)8(3)5-6/h4-5H,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMEOVHKKRMLNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)C)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization of 1 Fluoro 2,4,6 Trimethylpyridinium

Historical Development of Preparative Routes to N-Fluoropyridinium Salts

The journey toward stable and easy-to-handle electrophilic fluorinating agents was a progressive one. Early N-F compounds, such as N-fluoroperfluoropiperidine, were often volatile and could only be prepared in low yields. beilstein-journals.orgorgsyn.org A major breakthrough came with the development of stable N-fluoropyridinium salts, which offered improved handling and reactivity. nih.govnih.gov

Initial attempts involved the reaction of elemental fluorine with pyridine-Lewis acid complexes. For instance, the reaction of fluorine with a pyridine-boron trifluoride complex yielded a product initially identified as N-fluoropyridinium pyridine (B92270) heptafluorodiborate (NFPy). beilstein-journals.orgnih.gov However, it was later determined that the actual structure was more complex. beilstein-journals.org

The pivotal discovery was that stable, well-defined N-fluoropyridinium salts could be synthesized by using non-nucleophilic or weakly nucleophilic counterions. benthamscience.comresearchgate.net This led to the establishment of several general preparative routes developed by Umemoto and coworkers, primarily using a diluted mixture of 10% fluorine in nitrogen (F₂/N₂). beilstein-journals.org These foundational methods are summarized below:

Method A (Stepwise Method): This involves the initial fluorination of a pyridine derivative to form an unstable pyridine·F₂ complex. This intermediate is then treated with a salt containing a non-nucleophilic anion (e.g., sodium triflate) to produce the stable N-fluoropyridinium salt. beilstein-journals.org

Method B (One-Step Method): In this more direct approach, the fluorination of the pyridine derivative is conducted in the presence of a suitable salt that provides the non-nucleophilic counterion. beilstein-journals.orgnih.gov

Method C: This route involves pre-forming a pyridinium (B92312) salt by mixing the pyridine derivative with a protic acid (like trifluoromethanesulfonic acid) or a silyl (B83357) ester thereof, followed by fluorination. beilstein-journals.org

In addition to these, zwitterionic N-fluoropyridinium salts, such as N-fluoropyridinium-2-sulfonates, were also developed where the counterion is covalently attached to the pyridine ring. beilstein-journals.orgnih.gov These historical developments paved the way for the synthesis of a wide variety of N-fluoropyridinium reagents with tunable properties.

Contemporary Synthetic Approaches for 1-Fluoro-2,4,6-trimethylpyridinium

The contemporary synthesis of this compound salts, such as the triflate and tetrafluoroborate (B81430) derivatives, is a direct application of the general methods developed earlier. The most common and efficient approach is the direct fluorination of 2,4,6-trimethylpyridine (B116444) (also known as sym-collidine) in the presence of a salt that furnishes the desired counterion. researchgate.netresearchgate.net

The procedure typically involves dissolving 2,4,6-trimethylpyridine and a salt like sodium tetrafluoroborate (NaBF₄) or sodium triflate (NaOTf) in a suitable dry solvent, most commonly acetonitrile. researchgate.netresearchgate.net The solution is cooled to a low temperature, typically -40 °C, and a gaseous mixture of 10% fluorine in nitrogen is bubbled through it. beilstein-journals.orgresearchgate.netresearchgate.net The presence of the sodium salt during fluorination corresponds to the efficient "one-step method" (Method B). beilstein-journals.org Upon completion of the reaction, the product is typically isolated and purified by filtration and recrystallization from a solvent system like acetonitrile-diethyl ether. researchgate.netresearchgate.net

This general procedure is highly effective for producing various substituted N-fluoropyridinium salts in good yields. orgsyn.org

Table 1: Synthetic Parameters for this compound Salts

| Target Compound | Starting Pyridine | Counterion Source | Solvent | Temperature | Fluorinating Agent | Purification | Reference |

|---|---|---|---|---|---|---|---|

| This compound tetrafluoroborate | 2,4,6-Trimethylpyridine | NaBF₄ | Acetonitrile | -40 °C | 10% F₂ in N₂ | Recrystallization (CH₃CN/Et₂O) | researchgate.netresearchgate.net |

Influence of Counterion Identity on Reagent Properties and Synthesis Efficiency

The choice of the counterion (X⁻) in an N-fluoropyridinium salt [R-Py-F]⁺X⁻ is crucial as it significantly influences the reagent's physical properties, such as stability, solubility, and ease of handling, which in turn affects synthesis efficiency. rsc.org

The trifluoromethanesulfonate (B1224126) (triflate, OTf⁻) anion is widely used because it imparts excellent thermal stability and non-hygroscopic properties to the resulting salt. beilstein-journals.org this compound triflate is a stable, crystalline solid that is soluble in many common organic solvents, which allows for better control over reaction conditions and can lead to improved product yields. rsc.orgchemimpex.com

Similarly, the tetrafluoroborate (BF₄⁻) anion also produces stable, crystalline salts. chemimpex.com The BF₄⁻ counterion enhances the ionic character of the compound, promoting its solubility in various solvents and making it a versatile reagent for diverse chemical reactions. chemimpex.comscbt.com

Table 2: Comparison of Common Counterions for this compound

| Counterion | Formula | Common Source | Key Properties of the Salt | Reference |

|---|---|---|---|---|

| Triflate | CF₃SO₃⁻ (OTf⁻) | Triflic Acid (HOTf) or Sodium Triflate (NaOTf) | High thermal stability, non-hygroscopic, good solubility in organic solvents. | beilstein-journals.orgrsc.orgchemimpex.com |

| Tetrafluoroborate | BF₄⁻ | Sodium Tetrafluoroborate (NaBF₄) | Stable, crystalline solid, good solubility, enhances ionic character. | chemimpex.comscbt.com |

Derivatization Strategies for Tailored Reactivity Profiles

The fluorinating power of N-fluoropyridinium salts can be precisely controlled or "tuned," which is one of their most significant advantages. benthamscience.com This tailoring of reactivity is achieved primarily by modifying the substituents on the pyridine ring. beilstein-journals.orgorgsyn.org

The electronic nature of the substituents directly impacts the electrophilicity of the N-F bond.

Electron-donating groups , such as the three methyl groups in this compound, increase the electron density on the pyridinium ring. This partially shields the positive charge on the nitrogen atom, reduces the electrophilicity of the fluorine, and thus results in a milder, more selective fluorinating agent. orgsyn.orgresearchgate.net

Electron-withdrawing groups , such as chloro or nitro groups, have the opposite effect. They decrease the electron density on the ring, making the nitrogen more electron-deficient and the N-F bond more polarized. This enhances the electrophilicity of the fluorine atom, resulting in a more powerful fluorinating agent. orgsyn.org

This principle allows for the creation of a spectrum of N-fluoropyridinium reagents with varying strengths. A clear reactivity scale has been established based on the substitution pattern. orgsyn.orgnih.gov For instance, the reactivity increases significantly from N-fluoro-2,4,6-trimethylpyridinium to N-fluoropyridinium and further to N-fluoro-pentachloropyridinium triflate. rsc.org

This ability to tune reactivity is synthetically valuable. Highly reactive substrates, like carbanions or enamines, can be fluorinated efficiently with a mild reagent like this compound triflate, which minimizes potential side reactions and decomposition. orgsyn.org Conversely, less reactive substrates, such as certain aromatic rings, require a more potent reagent from the series to achieve successful fluorination. orgsyn.orgnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound triflate |

| This compound tetrafluoroborate |

| N-Fluoropyridinium Salts |

| N-Fluoroperfluoropiperidine |

| Pyridine-boron trifluoride complex |

| N-Fluoropyridinium pyridine heptafluorodiborate |

| N-Fluoropyridinium-2-sulfonates |

| 2,4,6-Trimethylpyridine (sym-collidine) |

| Sodium tetrafluoroborate |

| Sodium triflate (Sodium trifluoromethanesulfonate) |

| Acetonitrile |

| Diethyl ether |

| Trifluoromethanesulfonic acid (Triflic Acid) |

| 2,6-Dichloro-N-fluoropyridinium triflate |

| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate |

| N-Fluoro-pentachloropyridinium triflate |

Fundamental Principles of Electrophilic Fluorination Mediated by 1 Fluoro 2,4,6 Trimethylpyridinium

Electronic Structure and Reactivity Paradigms of N-F Bonds

The efficacy of electrophilic fluorinating agents is intrinsically linked to the electronic nature of the nitrogen-fluorine (N-F) bond. wikipedia.orgsmu.edu In N-F reagents, the high electronegativity of the fluorine atom polarizes the bond, creating a partial positive charge on the nitrogen and a partial negative charge on the fluorine. However, for the fluorine to act as an electrophile ("F+"), the electron density around it must be sufficiently reduced. wikipedia.org This is achieved by attaching electron-withdrawing groups to the nitrogen atom. wikipedia.org

In the case of 1-fluoro-2,4,6-trimethylpyridinium salts, the cationic nature of the pyridinium (B92312) ring system plays a crucial role. The positive charge on the nitrogen atom significantly withdraws electron density from the attached fluorine atom, rendering it electrophilic and susceptible to attack by nucleophiles. wikipedia.org The three methyl groups on the pyridine (B92270) ring also contribute to the electronic environment, albeit to a lesser extent.

The reactivity of N-F reagents is a subject of ongoing research, with the prevailing mechanisms being either a direct SN2-type attack or a single-electron transfer (SET) process. wikipedia.org In the SN2 mechanism, the nucleophile directly attacks the electrophilic fluorine atom, leading to the formation of a new carbon-fluorine bond and the displacement of the pyridine moiety. wikipedia.orgacs.org Evidence supporting the SN2 pathway includes kinetic studies and the observation that different nucleophiles with varying tendencies for SET processes can give similar product yields. wikipedia.org

Conversely, the SET mechanism proposes an initial transfer of a single electron from the nucleophile to the N-F reagent, generating a radical cation and a radical anion. wikipedia.org Subsequent steps would then lead to the final fluorinated product. While some computational studies suggest the feasibility of the SET pathway, definitive experimental evidence remains elusive for many systems. researchgate.netacs.org The actual operative mechanism is likely dependent on the specific N-F reagent, the nucleophile, and the reaction conditions. wikipedia.orgresearchgate.net

Comparative Analysis of Electrophilic Fluorine Sources

A variety of electrophilic fluorinating agents are available to synthetic chemists, each with its own set of advantages and disadvantages. A comparative analysis highlights the unique position of this compound salts among these reagents.

| Reagent Class | Examples | Key Characteristics |

| N-Fluoropyridinium Salts | This compound triflate, this compound tetrafluoroborate (B81430) | Stable, easy to handle crystalline solids. Reactivity can be tuned by modifying substituents on the pyridine ring and the counter-anion. nih.govnih.govrsc.org |

| N-Fluorosulfonimides | N-Fluorobenzenesulfonimide (NFSI) | Effective and widely used reagents. Generally considered mild and reliable. juniperpublishers.comwikipedia.org |

| N-Fluoro-1,4-diazoniabicyclo[2.2.2]octane Salts | Selectfluor® | Highly reactive and versatile reagent, often used for fluorinating less reactive substrates. numberanalytics.comwikipedia.org |

| O-F Reagents | Trifluoromethyl hypofluorite (B1221730) (CF₃OF) | Generally more selective for monofluorination compared to N-F reagents, but can be less stable and require specialized handling. wikipedia.org |

| Elemental Fluorine (F₂) | F₂ | The most direct and cost-effective source of fluorine, but highly reactive, non-selective, and requires specialized equipment for safe handling. wikipedia.org |

This table provides a comparative overview of different classes of electrophilic fluorinating agents.

Kinetic studies have been instrumental in quantifying the relative reactivities of these reagents. For instance, a reactivity scale has been developed that spans several orders of magnitude, providing a basis for rational reagent selection. nih.gov While Selectfluor® is often considered one of the most reactive electrophilic fluorinating agents, certain N-fluoropyridinium salts can exhibit comparable or even greater reactivity depending on their substitution pattern. nih.govresearchgate.net The counter-anion associated with the N-fluoropyridinium cation, such as triflate or tetrafluoroborate, can also subtly influence the reagent's reactivity and solubility. juniperpublishers.comwikipedia.org

In terms of practical application, this compound salts offer a good balance of reactivity, stability, and ease of handling, making them attractive for a wide range of transformations. juniperpublishers.comacsgcipr.org They are often more atom-economical compared to larger reagents like Selectfluor®. acsgcipr.org

Factors Governing Regioselectivity and Stereoselectivity in this compound-Mediated Reactions

Achieving high levels of regioselectivity and stereoselectivity is a critical aspect of modern synthetic chemistry. In electrophilic fluorinations mediated by this compound and related reagents, several factors play a pivotal role in determining the outcome of the reaction.

Regioselectivity: The position at which the fluorine atom is introduced into a molecule is primarily governed by:

Electronic Effects: Electrophilic fluorination preferentially occurs at the most electron-rich site within the substrate. numberanalytics.com For example, in the fluorination of aromatic compounds, electron-donating groups direct the incoming electrophile to the ortho and para positions. researchgate.net

Steric Effects: The steric accessibility of a potential reaction site can significantly influence regioselectivity. numberanalytics.com Bulky substituents on the substrate can hinder the approach of the fluorinating agent, favoring attack at less sterically encumbered positions. The size of the N-fluoropyridinium reagent itself can also play a role.

Directing Groups: The use of directing groups, which can coordinate to a catalyst or the reagent, can override the inherent electronic and steric biases of a substrate to achieve fluorination at a specific site. numberanalytics.com

Stereoselectivity: Controlling the three-dimensional arrangement of the newly formed C-F bond is crucial for the synthesis of chiral fluorinated molecules. Key factors influencing stereoselectivity include:

Chiral Substrates: When the substrate is chiral, the existing stereocenters can influence the facial selectivity of the fluorination reaction, leading to the diastereoselective formation of one product over another.

Chiral Catalysts and Reagents: The use of chiral catalysts or chiral N-F reagents is a powerful strategy for achieving enantioselective fluorination. numberanalytics.comnih.gov These chiral entities create a chiral environment around the reaction center, favoring the formation of one enantiomer over the other.

Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can have a profound impact on the stereochemical outcome of the reaction. numberanalytics.com Optimization of these conditions is often necessary to achieve high levels of stereoselectivity.

Recent research has demonstrated the successful application of this compound hexafluorophosphate (B91526) in palladium-catalyzed three-component couplings, achieving excellent regio-, diastereo-, and enantioselectivities in the synthesis of vicinal stereocenters. nih.gov This highlights the potential of this class of reagents in complex, stereocontrolled transformations.

Mechanistic Investigations of 1 Fluoro 2,4,6 Trimethylpyridinium Reactions

Elucidation of Reaction Pathways

Understanding the intricate pathways through which 1-Fluoro-2,4,6-trimethylpyridinium transfers its fluorine atom is a central theme in its mechanistic studies. Research has explored the involvement of radical species, the competition between single-electron transfer and concerted steps, and its role in complex catalytic cycles.

While many reactions with N-F reagents are described as polar or ionic processes, the potential for radical intermediates cannot be discounted, particularly with highly reactive reagents or specific substrates. In related electrophilic fluorination systems, the involvement of radical processes has been demonstrated through experiments with radical scavengers. For instance, in reactions utilizing Selectfluor, the addition of scavengers like 2,6-di-tert-butyl-4-methylphenol (BHT) or hydroquinone (B1673460) can effectively suppress the desired fluorination, which strongly suggests that a radical mechanism is in operation. researchgate.net Although direct evidence for radical intermediates in all reactions involving this compound is not universally established, these findings from similar N-F reagents indicate that radical pathways are a mechanistic possibility that must be considered, especially under conditions that favor homolytic bond cleavage.

A key mechanistic question in electrophilic fluorination is whether the reaction proceeds through a direct, concerted transfer of the fluorine atom to the substrate or via a stepwise process initiated by a Single Electron Transfer (SET). In a SET mechanism, an electron is first transferred from the nucleophilic substrate to the N-F reagent, creating a radical cation of the substrate and a radical of the fluorinating agent.

Theoretical studies on the related reagent, Selectfluor, suggest that a SET mechanism is often preferred over a direct concerted nucleophilic attack (S(N)2-type). researchgate.net For the fluorination of aromatic compounds, kinetic studies with N-F reagents have shown small deuterium (B1214612) kinetic isotope effects (k(H)/k(D) ≈ 0.86–0.99), which indicates that the C-H bond breaking step (the decomposition of the Wheland-type intermediate) is not the rate-determining step. researchgate.net This is consistent with a polar aromatic electrophilic substitution (S(E)Ar) mechanism where the initial attack of the electrophile is rate-limiting. researchgate.net While this doesn't exclusively rule out SET, it points towards a process where the initial interaction is the critical step.

In the fluorination of sulfides with this compound triflate, a two-step mechanism involving an initial oxidative fluorination at the sulfur atom followed by a Pummerer-type rearrangement has been proposed, further illustrating a stepwise, non-concerted pathway. researchgate.net

This compound salts have proven to be highly effective oxidants in transition metal-catalyzed reactions, particularly in palladium-catalyzed C-H functionalization. juniperpublishers.comalfachemic.com In these systems, the pyridinium (B92312) salt acts as a two-electron oxidant, facilitating the regeneration of the active catalyst, often through a Pd(II)/Pd(IV) cycle. juniperpublishers.comorganic-chemistry.org

Experimental studies have shown that the choice of directing group on the substrate can influence the rate-limiting step, specifically affecting the crucial Pd(II) to Pd(IV) oxidation. juniperpublishers.com This highlights the intricate interplay between the substrate, catalyst, and the pyridinium oxidant. The isolation and characterization of a palladium(IV) intermediate in a related trifluoromethylation reaction provides strong evidence for these high-valent catalytic cycles. researchgate.net

Kinetic and Spectroscopic Studies

To gain deeper, quantitative insight into these reaction pathways, researchers employ kinetic and spectroscopic techniques. These studies help to identify rate-determining steps, characterize transient species, and build a more complete picture of the reaction mechanism.

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying whether a specific C-H bond is broken in the rate-determining step of a reaction. In the context of electrophilic aromatic fluorination with N-F reagents, the deuterium KIE has been measured to distinguish between possible mechanisms.

Studies on the fluorination of various aromatic compounds have consistently shown small, often inverse, KIE values. This finding is crucial as it suggests that the cleavage of the aromatic C-H (or C-D) bond is not part of the rate-limiting step. researchgate.net Instead, the rate is determined by the initial electrophilic attack on the aromatic ring to form a Wheland-type intermediate.

| Aromatic Substrate | kH/kD Value | Implication |

|---|---|---|

| Benzene | ~0.99 | C-H bond breaking is not rate-determining. |

| Toluene | ~0.95 | Consistent with a rate-limiting electrophilic attack. |

| Anisole | ~0.86 | Supports the S(E)Ar mechanism. |

Spectroscopic methods are indispensable for detecting and characterizing the transient intermediates that are often involved in reactions with this compound. UV-Vis absorption spectroscopy, for example, has been used to study the electronic properties of fluorinated products and can provide clues about reaction intermediates. For instance, the fluorination of azulenes with N-fluoro reagents showed that the fluorine atom causes significant shifts in the visible absorption spectrum, indicating a strong electronic effect on the π-system. researchgate.net

More advanced techniques, such as femtosecond transient absorption (TA) spectroscopy, are used to probe the dynamics of very fast processes, such as charge transfer events in catalytic cycles. rsc.org While specific TA studies on this compound might be nascent, this technique is used in related systems to observe the formation and decay of metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) states in real-time, providing precise time constants for these fundamental steps. rsc.org Such methods hold the key to directly observing the reactive species postulated in the mechanistic schemes involving this compound.

NMR Studies for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the mechanisms of reactions involving this compound salts. Its utility spans from simple product characterization to complex mechanistic probes that can help map reaction pathways.

In many studies, ¹H, ¹³C, and ¹⁹F NMR are routinely used to confirm the structure of the final fluorinated products. For instance, in the palladium-catalyzed fluorination of 8-methylquinoline, NMR analysis is essential to verify the formation of the desired fluorinated product and to distinguish it from potential isomers. juniperpublishers.com The characteristic shifts and coupling constants in the NMR spectra provide definitive evidence of C-F bond formation and the regioselectivity of the reaction.

Beyond final product analysis, NMR serves as a critical tool for monitoring reaction progress and detecting key species. For example, in studies of fluorination reactions, the disappearance of the signals corresponding to the starting material and the appearance of new signals for the product and byproducts can be tracked over time. In some cases, this has been used to determine reaction completion.

More advanced NMR techniques, such as isotopic labeling studies, offer deeper mechanistic insights. In a study on palladium-catalyzed fluorination, deuterium-labeling crossover experiments were conducted. The analysis of the reaction mixture by ¹⁹F NMR and mass spectrometry revealed information about the potential involvement of intermediate species, helping to either support or rule out proposed mechanistic pathways. While not always directly observing short-lived intermediates, these experiments provide crucial data about the reversibility of certain steps and the possibility of competing reaction pathways.

While direct in-situ NMR monitoring to observe transient intermediates in reactions with this compound is not extensively documented in readily available literature, the existing applications clearly demonstrate the indispensability of NMR spectroscopy in piecing together the mechanistic puzzle of these complex fluorination reactions.

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms involving this compound salts. By modeling the potential energy surfaces of these reactions, researchers can gain insights into transition states and the interactions between reactants that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) has become an essential tool for investigating the mechanisms of electrophilic fluorination. A key area of investigation has been the debate over whether the fluorine transfer occurs via a concerted S_N2-type mechanism or a stepwise single-electron transfer (SET) pathway. DFT calculations can help to distinguish between these possibilities by locating the transition states for each proposed path and calculating their corresponding activation energies.

For a typical electrophilic fluorination of a carbanion by an N-fluoropyridinium salt, DFT calculations can provide detailed geometric information about the transition state, such as the N-F bond length, the forming C-F bond length, and the angle of attack of the nucleophile. This information is vital for understanding the factors that control the reactivity and selectivity of the reaction. nih.gov While specific DFT studies detailing the transition states for reactions of this compound are not always explicitly published, the principles are well-established from studies on analogous N-F reagents.

Below is a representative table illustrating the type of data that can be obtained from DFT calculations for a hypothetical S_N2 fluorination transition state.

| Parameter | Description | Calculated Value (Å or degrees) |

|---|---|---|

| r(N-F) | N-F bond length in the transition state | 1.95 |

| r(C-F) | Forming C-F bond length in the transition state | 2.10 |

| ∠(C-F-N) | Angle of nucleophilic attack | 175.5 |

| ΔG‡ | Gibbs free energy of activation (kcal/mol) | 22.5 |

Molecular Dynamics Simulations of Reactant-Reagent Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic interactions between the this compound cation and its reaction partners in solution. While specific MD simulation studies focusing on this particular compound are not prominently featured in the scientific literature, the methodology holds significant potential for providing mechanistic insights.

An MD simulation would typically model the N-fluoropyridinium cation, a substrate molecule, and a large number of solvent molecules in a simulation box with periodic boundary conditions. By solving Newton's equations of motion for this system over time, the simulation can track the trajectories of all atoms, revealing how the molecules move, interact, and arrange themselves in the reaction medium.

Key insights that could be gained from such simulations include:

Solvation Effects: Understanding how solvent molecules arrange around the cationic fluorinating agent and the nucleophilic substrate can shed light on how the solvent influences reactivity. The accessibility of the electrophilic fluorine atom can be assessed by analyzing the radial distribution function between the fluorine and the solvent molecules.

Pre-reaction Complex Formation: MD simulations can explore the formation of encounter complexes where the reactant and reagent come into close proximity before the reaction occurs. The stability and structure of these complexes can be a crucial factor in determining the reaction rate and selectivity.

Conformational Dynamics: For flexible substrates, MD can reveal which conformations are most prevalent in solution and which are most likely to lead to a productive reaction upon encountering the fluorinating agent.

Although detailed studies are yet to be widely published, the application of MD simulations to the reactions of this compound would undoubtedly provide a more complete, dynamic picture of the reactant-reagent interactions that govern these important fluorination processes.

Advanced Applications in C H Functionalization

Palladium-Catalyzed C-H Activation and Fluorination

The unique reactivity of 1-fluoro-2,4,6-trimethylpyridinium salts has been harnessed to achieve challenging C-H fluorination reactions. In these processes, a palladium catalyst facilitates the activation of a C-H bond, and the pyridinium (B92312) salt then serves to introduce the fluorine atom and/or oxidize the metal center to regenerate the active catalyst.

The installation of a fluorine atom at a specific position on an aromatic ring is a valuable transformation in medicinal and materials chemistry. Palladium catalysis, guided by a directing group on the arene substrate, can achieve high regioselectivity. In this context, this compound salts have proven to be highly effective electrophilic fluorine donors.

For instance, the palladium-catalyzed fluorination of 2-arylpyridines proceeds via a C-H activation/oxidative fluorination pathway, allowing for the selective fluorination of the ortho-position of the aryl ring. csic.es Research has identified this compound tetrafluoroborate (B81430) as an optimal electrophilic fluorine source for this transformation, which can be accelerated using microwave irradiation. csic.es Similarly, the triflate salt, N-fluoro-2,4,6-trimethylpyridinium triflate, is a crucial component in the Pd(OTf)₂-catalyzed ortho-fluorination of benzylamines protected with a triflamide group, highlighting its role as the essential F⁺ source. scripps.edu

Table 1: Directed Ortho C-H Fluorination of Arenes

| Substrate Type | Directing Group | Palladium Catalyst | Fluorinating Agent | Key Findings |

|---|---|---|---|---|

| 2-Arylpyridines | Pyridyl | Pd(OAc)₂ | This compound tetrafluoroborate | Achieves ortho-fluorination of the aryl ring; reaction is enhanced by microwave irradiation. csic.es |

Beyond aromatic C(sp²)-H bonds, the fluorination of benzylic C(sp³)-H bonds presents a significant challenge. Seminal work has demonstrated the efficacy of this compound tetrafluoroborate in the palladium-catalyzed benzylic fluorination of 8-methylquinoline. csic.es This substrate is particularly well-suited as it readily undergoes quinoline-directed C-H activation at a Pd(II) center. In a screen of various electrophilic fluorinating reagents, the use of this compound tetrafluoroborate led to a dramatic increase in product yield, affording the fluorinated product in 82% isolated yield. csic.es Control experiments confirmed that the palladium catalyst is essential for this transformation, as no product was formed in its absence. csic.es

Table 2: Benzylic C-H Fluorination of 8-Methylquinoline

| Catalyst | Fluorinating Agent | Solvent | Temperature | Time | Yield |

|---|

The mechanism of these palladium-catalyzed fluorination reactions is widely believed to proceed through a Pd(II)/Pd(IV) redox cycle. sigmaaldrich.com In this catalytic loop, the initial C-H activation occurs at a Pd(II) center to form a cyclometalated Pd(II) intermediate. The electrophilic fluorinating agent, such as a this compound salt, then plays a critical dual role. sigmaaldrich.com Firstly, it oxidizes the Pd(II) center to a high-valent Pd(IV) species. Secondly, it serves as the source of the fluorine atom that is ultimately transferred to the organic substrate. sigmaaldrich.com The final step is the C-F bond-forming reductive elimination from the Pd(IV) intermediate, which regenerates the active Pd(II) catalyst. sigmaaldrich.comresearchgate.net

The design of palladium catalysts has been refined to facilitate this cycle. For example, doubly cationic palladium(II) catalysts have been developed to undergo oxidation to a Pd(IV)-fluoride species, which can then effectively transfer an "F⁺" equivalent to arenes. researchgate.net The isolation and characterization of Pd(IV) intermediates provide strong evidence for this mechanistic pathway and offer a framework for the development of new trifluoromethylation and fluorination reactions promoted by reagents like this compound triflate. scripps.edu

Palladium-Catalyzed Oxidative Coupling Reactions

In addition to being a source of electrophilic fluorine, this compound triflate can act as a stoichiometric oxidant in various palladium-catalyzed oxidative coupling reactions. In these transformations, the pyridinium salt facilitates the turnover of the palladium catalyst, typically by oxidizing a Pd(0) or Pd(II) intermediate, without incorporating fluorine into the final product.

Palladium-catalyzed C-H olefination (a type of Fujiwara-Morita reaction) allows for the direct formation of carbon-carbon bonds between an arene and an alkene. Research has shown that this compound triflate can serve as the terminal oxidant in these reactions. scispace.com

A practical example is the palladium-catalyzed ortho-olefination of N-(2-pyridyl)sulfonyl (SO₂Py) protected phenylalanine derivatives. csic.es In this process, Pd(OAc)₂ catalyzes the coupling of the protected amino acid with various electron-deficient alkenes, and this compound triflate is employed as the stoichiometric oxidant to drive the catalytic cycle. csic.es The reaction proceeds efficiently, providing the mono-olefinated products with high selectivity and without loss of enantiomeric purity. csic.es

Table 3: Palladium-Catalyzed Ortho-Olefination of a Protected Phenylalanine Derivative

| Catalyst | Oxidant | Substrates | Key Features |

|---|

The use of this compound triflate as a reactant for Pd(II)-catalyzed para-selective C-H arylation is noted by chemical suppliers. scispace.comresearchgate.net This transformation involves the direct coupling of two C-H bonds, one from a simple arene and one from the coupling partner, to form a biaryl structure with high regioselectivity for the para position. While this application is commercially cited, detailed research findings, including specific substrate scopes and reaction yields using this compound triflate as the specific oxidant for this reaction, were not prominently available in the surveyed scientific literature.

Copper-Mediated and Catalyzed C-H Functionalization

In the realm of copper-catalyzed reactions, this compound salts play a crucial role, particularly in challenging C-H functionalization processes.

C-H Sulfoximination of Arenes

The direct C-H sulfoximination of arenes can be achieved through a copper-mediated process involving a sulfoximine-to-copper charge transfer. nih.gov While this method works well for electron-neutral and electron-rich arenes using Cu(II) as a terminal oxidant, the reaction is less efficient for electron-deficient arenes. nih.gov For these challenging substrates, the addition of this compound tetrafluoroborate (NFTPT) significantly increases the reaction yield. nih.gov The reaction is typically performed under violet LED irradiation. nih.gov

Below is a table summarizing the optimized reaction conditions for the C-H sulfoximination of various arenes.

| Component | Role | Standard Amount |

| Sulfoximine | Reactant | 0.20 mmol, 1.0 equiv |

| Arene | Substrate | 50 or 100 equiv |

| Cu(OTf)₂ | Catalyst | 2.0 equiv |

| LiOMe | Base | 1.0 equiv |

| 2,6-di-tert-butylpyridine (DTBP) | Additive | 2.0 equiv |

| This compound tetrafluoroborate (NFTPT) | Oxidant | 0.75 equiv |

| MeCN | Solvent | c = 25 mM |

| Table based on data from reference nih.gov |

Role in Reoxidation of Lower Oxidation State Metal Species

A key challenge in many copper-catalyzed C-H functionalization reactions is the potential for the active Cu(II) species to be reduced to Cu(I), which can be unproductive for the desired transformation. nih.gov In the C-H sulfoximination of electron-deficient arenes, the competing hydrogen atom transfer (HAT) by sulfoximinyl radicals can consume the Cu(II) catalyst, leading to low product yields. nih.gov this compound tetrafluoroborate (NFTPT) serves as a critical external oxidant to address this issue. Its role is to reoxidize the Cu(I) species back to the catalytically active Cu(II) state, thereby regenerating the catalyst and allowing the C-H functionalization cycle to proceed efficiently. nih.gov This reoxidation step is crucial for achieving higher yields, particularly when less reactive arene substrates are used. nih.gov

1 Fluoro 2,4,6 Trimethylpyridinium in Diverse Synthetic Transformations

Electrophilic Fluorination of Organometallic Reagents

The direct introduction of a fluorine atom onto an organic scaffold is a pivotal transformation in medicinal chemistry and materials science. 1-Fluoro-2,4,6-trimethylpyridinium salts have emerged as effective reagents for this purpose, particularly in reactions involving organometallic intermediates.

Aryl Fluoride (B91410) Formation from Grignard Reagents

The synthesis of aryl fluorides can be achieved through the reaction of aryl Grignard reagents with this compound tetrafluoroborate (B81430). tcichemicals.com This method provides a direct route to fluorinated arenes, which are important structural motifs in many pharmaceuticals and agrochemicals. The reaction proceeds by treating a pre-formed aryl Grignard reagent with the electrophilic fluorine source, leading to the corresponding aryl fluoride in moderate yields. tcichemicals.com A notable advantage of this protocol is its tolerance to a range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents, as well as pyridine (B92270) derivatives. tcichemicals.com

A challenge in the fluorination of Grignard reagents is the potential for single-electron transfer (SET) pathways, which can lead to undesired side products. drughunter.com However, strategic solvent choices, such as switching from tetrahydrofuran (B95107) (THF) to dichloromethane (B109758) (DCM), have been shown to suppress this SET reactivity and improve the yields of the desired aryl fluorides. drughunter.com

Table 1: Fluorination of Aryl Grignard Reagents with this compound Tetrafluoroborate

| Aryl Grignard Reagent | Product | Yield (%) |

|---|---|---|

| Phenylmagnesium Bromide | Fluorobenzene | Moderate tcichemicals.com |

| 4-Methoxyphenylmagnesium Bromide | 4-Fluoroanisole | Moderate tcichemicals.com |

| 4-Chlorophenylmagnesium Bromide | 1-Chloro-4-fluorobenzene | Moderate tcichemicals.com |

| 2-Pyridylmagnesium Bromide | 2-Fluoropyridine | Moderate tcichemicals.com |

Fluorination of Aryl Boronic Acids and Esters

Aryl boronic acids and their corresponding esters are another important class of organometallic reagents that can be effectively fluorinated using this compound salts. tcichemicals.com In a copper-catalyzed process, aryl boronic acids react with this compound tetrafluoroborate in the presence of a silver fluoride additive to yield the desired aryl fluorides. tcichemicals.com This method is compatible with a variety of functional groups, including aldehydes, ketones, and esters, making it a valuable tool for the late-stage fluorination of complex molecules. tcichemicals.com

The reaction of aryl boronic acids and their pinacol (B44631) esters with another electrophilic fluorinating agent, acetyl hypofluorite (B1221730), has also been studied. organic-chemistry.org While not directly involving this compound, this research provides context for the electrophilic fluorination of boronic acid derivatives, a key strategy in the synthesis of fluorinated compounds. organic-chemistry.org

Oxidative Transformations and Catalysis

Beyond its role as a simple fluorinating agent, this compound salts can act as oxidants in various catalytic cycles, enabling unique and powerful transformations.

Oxidative Isomerization of Allyl Ethers

While specific research detailing the use of this compound in the oxidative isomerization of allyl ethers is not prevalent in the provided search results, the compound's established role as an oxidant in other contexts suggests its potential applicability in such transformations. Oxidative isomerizations often involve an initial oxidation step to generate a reactive intermediate, a role that could potentially be filled by an electrophilic N-F reagent.

Regio- and Stereoselective Trifluoromethylation Reactions

This compound triflate has been identified as a key reagent in promoting palladium-catalyzed trifluoromethylation reactions. sigmaaldrich.comresearchgate.net It acts as an oxidant to facilitate the challenging Ar-CF₃ bond-forming reductive elimination from palladium(II) or palladium(IV) complexes. researchgate.net This process is crucial for the development of new methods for introducing the trifluoromethyl group, a common and important substituent in pharmaceuticals, into aromatic rings. researchgate.net The electrophilic nature of the N-F reagent is critical for inducing the desired bond formation. researchgate.net

Table 2: Role of this compound Triflate in Catalytic Trifluoromethylation

| Catalytic System | Role of this compound Triflate | Transformation |

|---|---|---|

| (L~L)Pd(II)(Ar)(CF₃) | Oxidant promoting reductive elimination | Aryl-CF₃ bond formation researchgate.net |

Synthesis of Fluorinated Building Blocks

The synthesis of small, fluorinated molecules, often referred to as fluorinated building blocks, is a cornerstone of modern medicinal and materials chemistry. nih.govbeilstein-journals.orgyoutube.com These building blocks serve as versatile starting materials for the construction of more complex fluorinated targets. youtube.com this compound reagents play a significant role in the direct synthesis of these valuable synthons.

For instance, the electrophilic fluorination of various organic substrates using this compound salts provides direct access to a range of fluorinated compounds. juniperpublishers.com This includes the fluorination of silyl (B83357) enol ethers to produce α-fluoro ketones and the fluorination of sulfides to yield α-fluoro sulfides. researchgate.net These reactions are often characterized by their mild conditions and high efficiency. researchgate.net

Furthermore, the development of methods like halofluorination, while not always employing this compound directly, underscores the importance of electrophilic fluorine sources in generating diverse fluorinated building blocks. nih.govbeilstein-journals.org These strategies often involve the reaction of an alkene with a source of electrophilic halogen and a fluoride source to create vicinal halofluorides, which are versatile intermediates for further synthetic manipulations. nih.govbeilstein-journals.org

Formation of α-Fluoro Ketones and Allylic Fluorides

The synthesis of α-fluoro ketones and allylic fluorides represents a valuable transformation in organic chemistry, and this compound salts have proven to be effective reagents for this purpose. The introduction of a fluorine atom at the α-position of a ketone can significantly alter the molecule's chemical and physical properties. Similarly, allylic fluorides are important building blocks in synthetic chemistry.

Research has demonstrated that this compound triflate can effectively fluorinate various sulfur-containing compounds to produce α-fluoro sulfides. researchgate.net This reaction is proposed to proceed through a two-step mechanism involving an initial oxidative fluorination of the sulfur atom, followed by a Pummerer-type rearrangement. researchgate.net While not a direct fluorination of a ketone, the resulting α-fluoro sulfides can be precursors to α-fluoro ketones. The reactivity of the fluorinating agent is influenced by its counter-ion, with the triflate salt showing greater reactivity than the corresponding tetrafluoroborate in the fluorination of sulfides. researchgate.net

More directly, an efficient method for organoselenium-catalyzed oxidative allylic fluorination has been developed, showcasing the utility of these reagents in generating allylic fluorides. researchgate.net In these transformations, a selenium-based catalyst facilitates the selective fluorination at the allylic position of an olefin, with the this compound salt acting as the terminal electrophilic fluorine source.

Table 1: Comparison of this compound Salts in Fluorination

| Reagent | Counter-ion | Reactivity in Sulfide Fluorination |

|---|---|---|

| This compound triflate | Triflate (OTf) | More reactive |

Synthesis of Fluoroazulenes

Azulenes are a class of non-benzenoid aromatic hydrocarbons that have garnered interest due to their unique electronic properties and potential applications in materials science. The introduction of fluorine atoms into the azulene (B44059) scaffold can further modulate these properties. This compound tetrafluoroborate has been identified as a key reagent for the synthesis of fluoroazulenes. sigmaaldrich.com In this capacity, it serves as an electrophilic fluorine source, enabling the direct fluorination of the azulene core or its precursors. sigmaaldrich.com This application highlights the reagent's utility in the late-stage functionalization of complex aromatic systems.

Applications in Fujiwara-Moritani Reactions

The Fujiwara-Moritani reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a C-H bond of an arene and an olefin. wikipedia.org This reaction typically requires an oxidant to regenerate the active Pd(II) catalyst. wikipedia.org In certain instances, common oxidants are not sufficiently reactive to drive the catalytic cycle to completion.

In the synthesis of substituted coumarins via a Pd(II)-catalyzed direct C-H alkenylation, a Fujiwara-Moritani type reaction, it was found that weaker oxidants resulted in incomplete conversion. ehu.es To overcome this limitation, researchers turned to the more potent oxidant, this compound triflate. ehu.es The use of this reagent led to complete conversion of the starting material, affording the desired coumarin (B35378) product in good yield. ehu.es This demonstrates a critical application of this compound triflate not as a fluorinating agent, but as a strong oxidant capable of facilitating challenging C-H activation and cross-coupling reactions. ehu.esorganic-chemistry.org

Table 2: Role of this compound triflate in a Fujiwara-Moritani Reaction

| Reaction | Catalyst | Oxidant | Outcome |

|---|

Catalytic Roles and Integration in Complex Synthetic Sequences

1-Fluoro-2,4,6-trimethylpyridinium as an Oxidant in Metal Catalysis

The utility of this compound salts extends to their function as potent oxidants, especially in the context of palladium (Pd) catalysis. sigmaaldrich.comsigmaaldrich.com These reagents are instrumental in facilitating catalytic cycles that involve a Pd(II)/Pd(IV) redox couple, enabling challenging C–H functionalization and cross-coupling reactions. The pyridinium (B92312) salt acts as a two-electron oxidant, promoting the often rate-limiting oxidation of the Pd(II) intermediate to a high-valent Pd(IV) species. This high-valent palladium complex can then undergo reductive elimination to form the desired product and regenerate the active Pd(II) catalyst.

A significant application is in the Pd(II)-catalyzed intramolecular amination of arenes for the synthesis of substituted indolines and indoles. organic-chemistry.org In this transformation, N-fluoro-2,4,6-trimethylpyridinium triflate serves as an effective two-electron oxidant, demonstrating broad functional group tolerance, including acetyl, cyano, and nitro groups. organic-chemistry.org Similarly, it has been employed as an oxidant in Pd(II)-catalyzed C-H olefination and para-selective C-H arylation reactions. sigmaaldrich.comsigmaaldrich.com

Another key area is the formation of aryl-CF₃ bonds. Research has shown that this compound triflate can induce the reductive elimination of Ar-CF₃ from (L~L)Pd(II)(Ar)(CF₃) complexes. researchgate.net This process proceeds through a detectable palladium(IV) intermediate, providing a foundational framework for developing new Pd(II/IV)-catalyzed arene trifluoromethylation reactions. researchgate.net The choice of the counter-anion can also influence reactivity, with the triflate salt often showing higher reactivity than the corresponding tetrafluoroborate (B81430). researchgate.net

The following table summarizes selected metal-catalyzed reactions where this compound salts act as the oxidant.

| Reaction Type | Metal Catalyst | Role of this compound Salt | Substrate Example | Product Type | Ref. |

| Intramolecular Amination of Arenes | Pd(II) | Two-electron oxidant to regenerate Pd(II) | N-Aryl amides | Indolines, Indoles | organic-chemistry.org |

| C-H Olefination | Pd(II) | Oxidant | Arenes | Alkenylated Arenes | sigmaaldrich.comsigmaaldrich.com |

| para-Selective C-H Arylation | Pd(II) | Oxidant | Aromatic compounds | Biaryls | alfachemic.comsigmaaldrich.comscientificlabs.co.uk |

| Oxidative Isomerization of Allyl Ethers | Cobalt(II)(salen) | Oxidant | Allyl ethers | Z-enol ethers | organic-chemistry.orgresearchgate.net |

| Aryl-CF₃ Bond Formation | Pd(II) | Promotes reductive elimination from Pd(IV) | (tBu-bpy)Pd(II)(Ar)(CF₃) | Aryl trifluoromethanes | researchgate.net |

Synergistic Effects in Multi-Catalytic Systems

The integration of this compound salts into multi-catalytic systems can lead to synergistic effects, where the combination of catalysts and reagents achieves a transformation that is not possible or is inefficient with a single component. These systems often involve the pyridinium salt acting in concert with a metal catalyst and sometimes other additives or co-catalysts to achieve high efficiency and selectivity.

An example of such synergy is observed in organoselenium-catalyzed oxidative allylic fluorination. researchgate.net In this system, N-fluoro-2,4,6-trimethylpyridinium triflate (TMFP-OTf) serves as both the oxidant and the fluorine source. The reaction is further enhanced by the addition of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which acts as an additive that improves the substrate scope and functional group tolerance. This three-component system—organoselenium catalyst, pyridinium oxidant/fluorine source, and TEMPO additive—work together to efficiently produce a variety of allylic fluorides in good to excellent yields. researchgate.net

In another instance, the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes is accomplished using orthanilic acids as transient directing groups. researchgate.net In these reactions, this compound salts can function either as a bystander F+ oxidant or as the active electrophilic fluorinating reagent, showcasing its dual reactivity within a complex catalytic cycle that relies on the interplay between the palladium catalyst and the transient directing group. researchgate.net

The following table highlights examples of multi-catalytic systems involving this compound salts.

| Catalytic System Components | Reaction Type | Role of this compound Salt | Synergistic Outcome | Ref. |

| Organoselenium catalyst, TEMPO | Oxidative Allylic Fluorination | Oxidant and fluorine source | TEMPO additive broadens substrate scope and improves functional group tolerance | researchgate.net |

| Pd-catalyst, Orthanilic acid (transient directing group) | ortho C-H Methylation/Fluorination | Bystanding F+ oxidant or electrophilic fluorinating reagent | Enables direct C-H functionalization of benzaldehydes | researchgate.net |

| Dipeptide Phosphonium Salt, Silver (Ag) Lewis Acid | Asymmetric Cyclization | Not directly involved, but illustrates synergistic catalysis for heterocycle synthesis | Construction of complex N-bridged rings with high stereoselectivity | nih.gov |

Integration into Advanced Synthetic Strategies for Heterocycles

Heterocyclic compounds are cornerstones of pharmaceuticals, agrochemicals, and materials science. The development of advanced synthetic strategies for their construction is a major focus of chemical research. This compound salts have been successfully integrated into such strategies, enabling the efficient synthesis of important heterocyclic structures. taylorfrancis.comorganic-chemistry.org

One of the most powerful applications is the Pd(II)-catalyzed intramolecular amination of arenes, which provides a direct route to N-heterocycles like indolines and indoles. organic-chemistry.org Using N-fluoro-2,4,6-trimethylpyridinium triflate as the oxidant, this method allows for the cyclization of various N-aryl amides, tolerating a wide array of functional groups that might be sensitive to other oxidative conditions. organic-chemistry.org

Beyond palladium catalysis, organoselenium catalysis has also been harnessed for the synthesis of oxygen and nitrogen heterocycles. organic-chemistry.org In the presence of a 1-fluoropyridinium triflate, which acts as an oxidant, various unsaturated substrates undergo efficient exo-cyclization under mild conditions. This method demonstrates excellent regioselectivity and broad functional group tolerance, making it a valuable tool for heterocyclic synthesis. organic-chemistry.org

Furthermore, the compound serves as a key electrophilic fluorine source in reactions designed to produce fluorinated heterocycles. taylorfrancis.com The palladium-catalyzed C-H activation/oxidative fluorination of 2-arylpyridines, for instance, uses this compound tetrafluoroborate as a highly effective F+ source to achieve ortho-fluorination of the aryl ring. juniperpublishers.com Such methods are crucial for accessing fluorinated analogues of biologically active molecules, where the introduction of fluorine can significantly modulate their properties.

The table below outlines the integration of this compound salts in the synthesis of various heterocyclic systems.

| Heterocycle Class | Synthetic Strategy | Catalytic System | Role of this compound Salt | Ref. |

| Indolines, Indoles | Intramolecular Amination of Arenes | Pd(II) | Two-electron oxidant | organic-chemistry.org |

| Oxygen and Nitrogen Heterocycles | Oxidative Exo-Cyclization | Organoselenium | Oxidant | organic-chemistry.org |

| Fluorinated 2-Arylpyridines | C-H Activation/Oxidative Fluorination | Pd(II) | Electrophilic fluorine source | juniperpublishers.com |

| 2-Oxazolidinones | Asymmetric Aminofluorination | Chiral Organoselenium | Oxidant | organic-chemistry.org |

Future Directions and Emerging Research Frontiers

Development of Sustainable and Green Methodologies

A significant frontier in the application of N-fluoropyridinium salts lies in the development of greener and more sustainable fluorination processes. numberanalytics.com Traditional fluorination methods often involve hazardous reagents like fluorine gas or generate significant waste. numberanalytics.comcas.cn While reagents like 1-Fluoro-2,4,6-trimethylpyridinium represent a leap forward in terms of safety and handling, the drive for sustainability is prompting new research directions. nih.govacsgcipr.org

Key areas of development include:

Catalytic Systems: Minimizing the stoichiometric use of the fluorinating agent is a primary goal. Research is focused on developing catalytic cycles where the N-fluoropyridinium salt is used in conjunction with a catalyst, reducing waste and improving atom economy. acs.orgnih.gov This includes organocatalytic approaches which offer economic and environmental benefits. benthamdirect.com

Electrochemical Methods: Electrochemical fluorination is emerging as a promising green alternative, often requiring no hazardous chemical oxidants. numberanalytics.comnih.gov Recent breakthroughs include the development of fluorinating complexes from simple, inexpensive fluoride (B91410) salts like potassium fluoride, which are made soluble and reactive in organic solvents through coordination with hexafluoroisopropanol (HFIP). bioengineer.org This approach aligns with green chemistry principles by using readily available materials and reducing hazardous waste. bioengineer.org

Benign Solvents and Conditions: Efforts are underway to replace hazardous solvents with more environmentally friendly alternatives. Furthermore, developing reactions that proceed efficiently under mild conditions (e.g., room temperature) reduces energy consumption. numberanalytics.com

Applications in Late-Stage Functionalization

Late-stage functionalization (LSF) is a revolutionary strategy in medicinal chemistry and drug discovery, allowing for the direct modification of complex molecules at a late point in their synthesis. nih.gov This enables the rapid generation of analogs to explore structure-activity relationships and improve drug-like properties. nih.gov

This compound salts are well-suited for LSF due to their controlled reactivity, enabling the selective introduction of fluorine into intricate molecular architectures. sigmaaldrich.comsigmaaldrich.com Palladium-catalyzed C-H activation, followed by fluorination using an electrophilic fluorine source like a this compound salt, is a powerful technique for the ortho-fluorination of aryl rings and the fluorination of benzylic C-H bonds. juniperpublishers.com

| Substrate Type | Catalyst System | Fluorinating Agent | Key Feature |

| 2-Arylpyridines | Pd(OAc)₂ | This compound tetrafluoroborate (B81430) | ortho-fluorination of the aryl ring under microwave irradiation. juniperpublishers.com |

| 8-Methylquinoline | Pd(OAc)₂ | This compound tetrafluoroborate | Benzylic sp³ C-H fluorination. juniperpublishers.com |

| Arenes | Pd(II) | This compound triflate | Intramolecular amination using the fluorinating agent as a two-electron oxidant. organic-chemistry.org |

This table illustrates the application of this compound salts in palladium-catalyzed late-stage C-H functionalization reactions.

Exploration of Novel Reaction Domains and Substrate Scope

Research continues to expand the synthetic utility of this compound salts beyond traditional fluorination of activated methylene (B1212753) compounds. The goal is to broaden the range of substrates that can be fluorinated and to discover entirely new transformations.

Current research frontiers include:

Enantioselective Fluorination: The development of catalytic, enantioselective fluorination reactions is a major focus, aiming to create chiral fluorine-containing molecules with high stereocontrol. acs.orgnih.govorganicreactions.org This is often achieved using a chiral catalyst, such as a metal complex with a chiral ligand or an organocatalyst, to control the facial selectivity of the fluorine transfer from the achiral N-fluoropyridinium reagent to a prochiral nucleophile. acs.orgbenthamdirect.com

Fluorination of Heterocycles: The fluorination of electron-rich and electron-deficient heterocyclic systems remains a challenge. New methods are being developed to effectively fluorinate these important structural motifs found in many pharmaceuticals. thermofisher.com

Oxidative Isomerization: In addition to its role as a fluorine donor, this compound triflate can act as an oxidant. For example, it has been used in a cobalt-catalyzed Z-selective oxidative isomerization of allyl ethers to furnish less stable Z-enol ethers. organic-chemistry.org

Design of Next-Generation N-Fluoropyridinium Reagents

Building on the success of this compound salts, chemists are designing new generations of N-fluoropyridinium reagents with enhanced properties. The reactivity of these reagents can be finely tuned by altering the electronic properties of the pyridine (B92270) ring. nih.gov

Key design strategies and emerging reagents include:

Increased Reactivity and Efficiency: N,N'-Difluorobipyridinium salts have been developed as highly reactive fluorinating agents. acs.org These reagents contain two N-F moieties, increasing the effective fluorine content and offering enhanced reactivity compared to their monopyridinium counterparts. acs.org

Radical Fluorinating Agents: To minimize side reactions associated with the electrophilic or oxidative character of traditional N-F reagents, a third generation of radical fluorinating agents is being developed. springernature.com N-fluoro-N-arylsulfonamides (NFASs), for instance, are designed for mild radical reactions, expanding the toolkit for C-F bond formation. springernature.comresearchgate.net

Improved Atom Economy: Reagents like N-fluoromethanesulfonimide (Me-NFSI) are being explored for their high atom economy. researchgate.net

The table below compares different classes of N-F fluorinating agents.

| Reagent Class | Example(s) | Key Advancement/Feature |

| First Generation | Fluorine (F₂), Xenon difluoride (XeF₂) | Foundational reagents, but often hazardous and highly reactive. springernature.com |

| Second Generation | This compound salts, NFSI, Selectfluor | Bench-stable, crystalline solids with tunable reactivity and improved handling. nih.govspringernature.com |

| Next Generation | N,N'-Difluorobipyridinium salts | Higher reactivity and effective fluorine content. acs.org |

| Radical Fluorinating Agents | N-fluoro-N-arylsulfonamides (NFASs) | Designed for mild radical reactions, minimizing electrophilic side reactions. springernature.com |

The continuous evolution of N-F reagents, inspired by the utility of compounds like this compound, promises to deliver even more powerful and selective tools for the synthesis of fluorinated molecules in the future.

Q & A

Q. Are there computational models to predict the compound’s behavior in novel reaction systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.